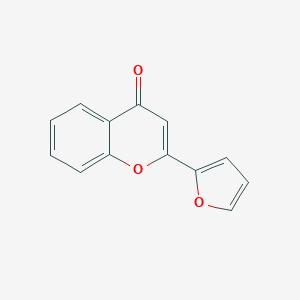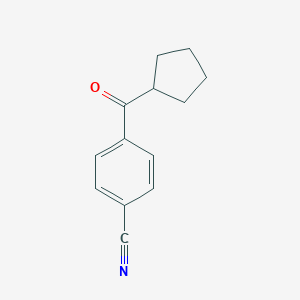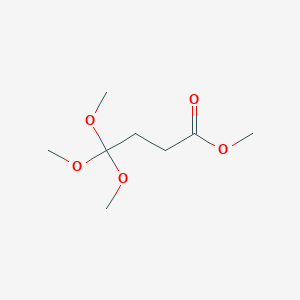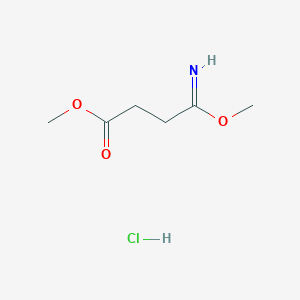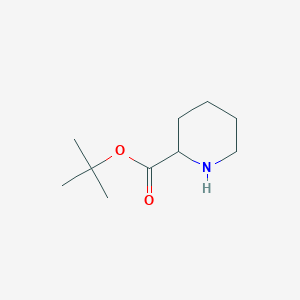![molecular formula C9H12OS2 B124562 Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) CAS No. 147319-51-5](/img/structure/B124562.png)
Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI), also known as THT, is a sulfur-containing organic compound. It has been widely used in scientific research due to its unique chemical structure and properties.
作用机制
Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) is a sulfur-containing compound that can act as a nucleophile in chemical reactions. It can also act as a reducing agent due to the presence of the carbonodithioic acid group. Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) has been shown to react with a variety of electrophiles, including aldehydes, ketones, and epoxides. The mechanism of action of Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) is complex and depends on the specific reaction conditions.
生化和生理效应
Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have some toxicity in animal studies. Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) has been reported to cause liver damage and decrease the activity of certain enzymes in rats. Further studies are needed to fully understand the biochemical and physiological effects of Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI).
实验室实验的优点和局限性
Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) has several advantages for use in lab experiments. It is a relatively inexpensive reagent that is readily available. Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) is also stable under a variety of conditions, making it easy to store and handle. However, Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) can also be difficult to handle due to its strong odor and tendency to polymerize.
未来方向
There are several future directions for the use of Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) in scientific research. One potential application is in the synthesis of new organic compounds with unique properties. Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) could also be used in the preparation of new chiral ligands for asymmetric catalysis. Further studies are needed to fully understand the mechanism of action and potential toxicity of Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI). Additionally, new methods for the synthesis of Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) and its derivatives could be developed to improve its usefulness as a reagent in organic synthesis.
Conclusion:
In conclusion, Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) is a sulfur-containing organic compound that has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It has unique chemical properties that make it a useful tool for organic chemists. However, Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) is also a toxic compound that requires careful handling and disposal. Further studies are needed to fully understand the mechanism of action and potential toxicity of Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI).
合成方法
The synthesis of Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) can be achieved through a multi-step process. First, tricyclo[2.2.1.02,6]hept-3-ene is reacted with methyl mercaptan to produce tricyclo[2.2.1.02,6]hept-3-yl methyl sulfide. This compound is then reacted with carbon disulfide and sodium hydroxide to form the sodium salt of carbonodithioic acid. Finally, the esterification of this sodium salt with methanol yields Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI).
科学研究应用
Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It is also used as a sulfur source in the preparation of metal sulfides. Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) has been used in the synthesis of a variety of natural products, including sesquiterpenoids and alkaloids. It has also been used in the preparation of chiral ligands for asymmetric catalysis.
属性
CAS 编号 |
147319-51-5 |
|---|---|
产品名称 |
Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) |
分子式 |
C9H12OS2 |
分子量 |
200.3 g/mol |
IUPAC 名称 |
methylsulfanyl(3-tricyclo[2.2.1.02,6]heptanylsulfanyl)methanone |
InChI |
InChI=1S/C9H12OS2/c1-11-9(10)12-8-4-2-5-6(3-4)7(5)8/h4-8H,2-3H2,1H3 |
InChI 键 |
DITWWRQNYIJUJD-UHFFFAOYSA-N |
SMILES |
CSC(=O)SC1C2CC3C1C3C2 |
规范 SMILES |
CSC(=O)SC1C2CC3C1C3C2 |
同义词 |
Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



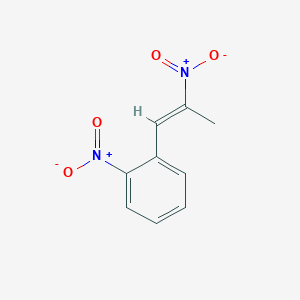
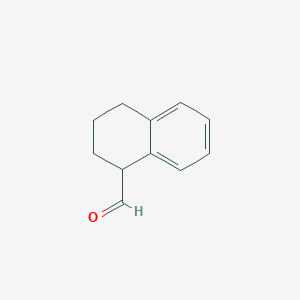
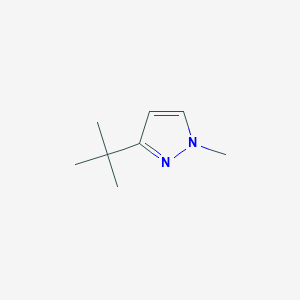
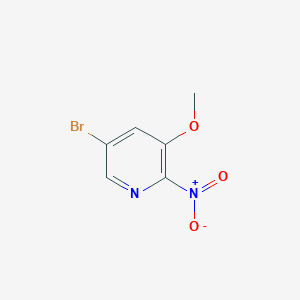
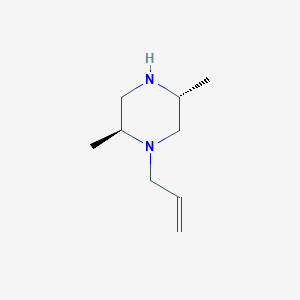
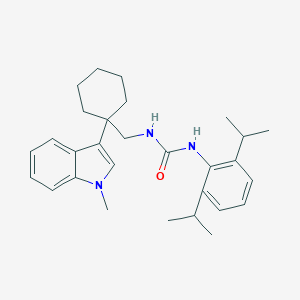
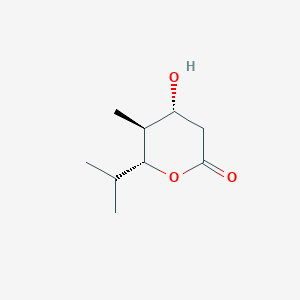
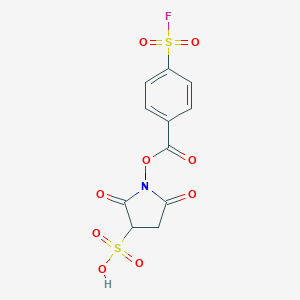
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide](/img/structure/B124507.png)
